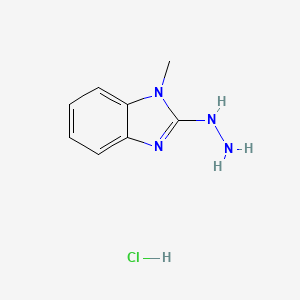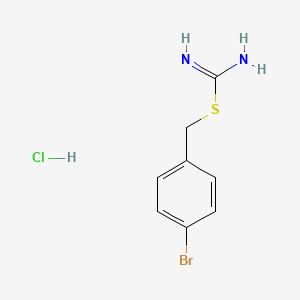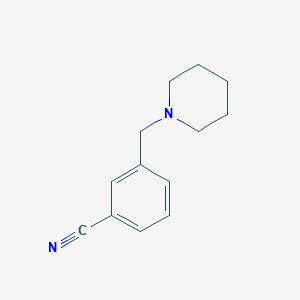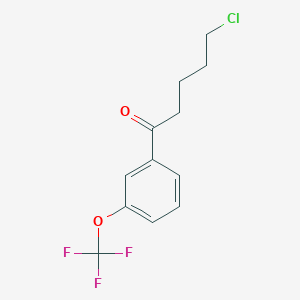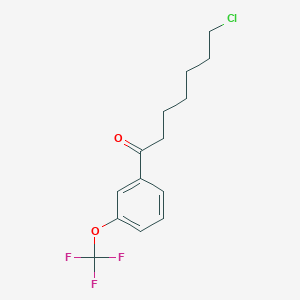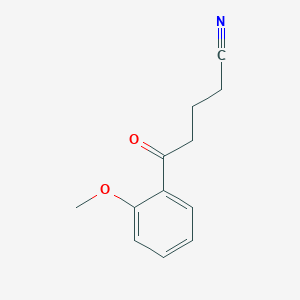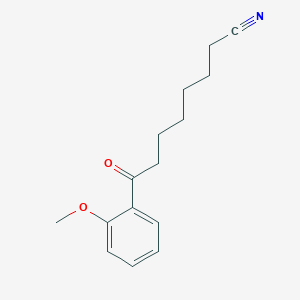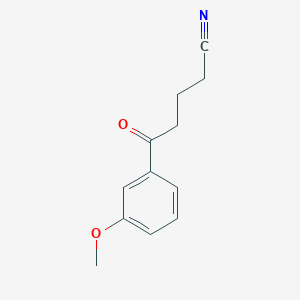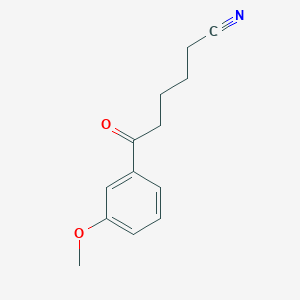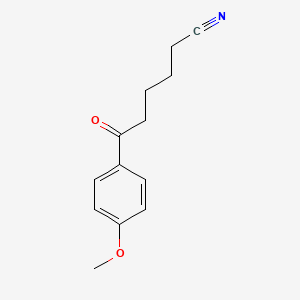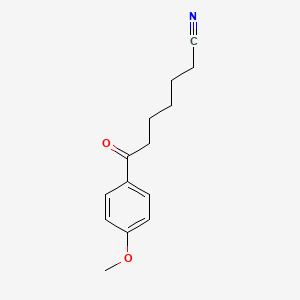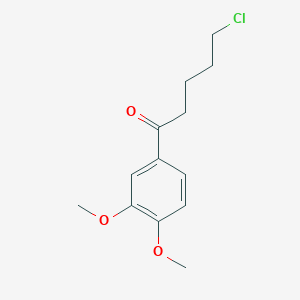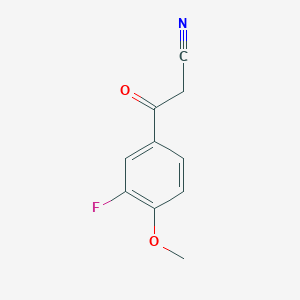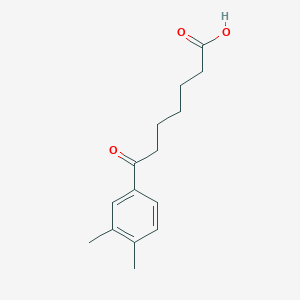
7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 3,4-dimethylphenyl group and a ketone functional group at the seventh carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with heptanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: this compound can be converted to 7-(3,4-Dimethylphenyl)heptanedioic acid.
Reduction: The reduction of the ketone group yields 7-(3,4-Dimethylphenyl)-7-hydroxyheptanoic acid.
Substitution: Electrophilic substitution on the aromatic ring can produce compounds such as 7-(3,4-dimethyl-2-nitrophenyl)-7-oxoheptanoic acid.
Applications De Recherche Scientifique
7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid functional groups allow it to participate in various biochemical pathways. For example, the compound can act as an inhibitor or activator of enzymes involved in fatty acid metabolism. The aromatic ring may also facilitate interactions with hydrophobic pockets in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Phenyl-7-oxoheptanoic acid
- 7-(4-Methylphenyl)-7-oxoheptanoic acid
- 7-(3,4-Dichlorophenyl)-7-oxoheptanoic acid
Comparison
Compared to similar compounds, 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid is unique due to the presence of two methyl groups on the aromatic ring. This structural feature can influence its reactivity and interaction with biological targets. For instance, the electron-donating effect of the methyl groups can enhance the compound’s nucleophilicity, making it more reactive in electrophilic substitution reactions. Additionally, the steric hindrance provided by the methyl groups can affect the compound’s binding affinity to enzymes and receptors.
Propriétés
IUPAC Name |
7-(3,4-dimethylphenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11-8-9-13(10-12(11)2)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFNHIIHXKAKQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645273 |
Source


|
| Record name | 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-19-7 |
Source


|
| Record name | 7-(3,4-Dimethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
